Hypobromous acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

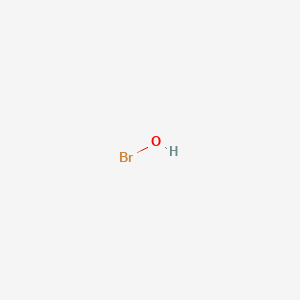

Hypobromous acid (HBrO) is a weak, unstable inorganic acid with the chemical formula HBrO, where bromine exists in the +1 oxidation state. It is formed via the disproportionation of bromine in water: $$ \text{Br}2 + \text{H}2\text{O} \rightleftarrows \text{HOBr} + \text{HBr} $$

or through enzymatic oxidation of bromide ($\text{Br}^-$) by hydrogen peroxide ($\text{H}2\text{O}2$) catalyzed by eosinophil peroxidase (EPO) or myeloperoxidase (MPO) . Key properties include:

- Molecular weight: 96.911 g/mol

- pKa: 8.65 (weak acid, partially dissociates into $\text{BrO}^-$ and $\text{H}^+$)

- Density: 2.470 g/cm³

- Stability: Exists only in aqueous solutions; hypobromite salts ($\text{BrO}^-$) disproportionate into bromate ($\text{BrO}_3^-$) and bromide ($\text{Br}^-$) upon heating .

HOBr is a potent electrophile and reactive oxygen species (ROS) with roles in immune defense and pathogen inactivation. However, overproduction is linked to tissue damage, inflammation-related diseases (e.g., arthritis, cancer), and genotoxic effects via DNA bromination (e.g., 8-bromoguanine) .

科学研究应用

Environmental Applications

Water Treatment:

Hypobromous acid plays a crucial role in water disinfection processes. It is formed during the chlorination of water containing bromide ions and has been shown to react more rapidly with organic pollutants compared to hypochlorous acid. Studies indicate that HOBr can accelerate electrophilic substitution and single electron transfer reactions in polycyclic aromatic hydrocarbons (PAHs), which are common water contaminants. The second-order rate constants for HOBr reactions with PAHs are significantly higher than those for hypochlorous acid, suggesting that HOBr is more effective at transforming these harmful compounds into less toxic forms .

Atmospheric Chemistry:

In atmospheric science, this compound is a key species linking inorganic bromine to various chemical families. Its solubility in sulfuric acid aerosols has implications for understanding its role in stratospheric chemistry and the depletion of ozone . The effective Henry's law coefficient of HOBr indicates its potential to influence atmospheric reactions involving halogenated species .

Food Safety Applications

Antimicrobial Agent in Meat Processing:

this compound has been approved for use as an antimicrobial agent in meat processing. Research conducted by the U.S. Department of Agriculture demonstrated that HOBr effectively reduces the prevalence of harmful bacteria such as Escherichia coli O157:H7 and Salmonella on cattle hides during slaughter. In trials, treatment with 500 ppm of HOBr resulted in significant log reductions of indicator organisms, outperforming traditional disinfectants like phosphoric acid and sodium hydroxide . The study highlights HOBr's potential as a safer alternative to hypochlorous acid due to its higher reactivity with biological molecules .

Biochemical Applications

Role as an Electrophile:

this compound is recognized as a powerful endogenous electrophile, exhibiting high reactivity with various biological molecules, including amino acids and proteins. Research indicates that HOBr reacts significantly faster than hypochlorous acid with several protein residues, which may contribute to its deleterious effects in biological systems . For instance, elevated levels of halogenated tyrosine residues have been observed in patients with inflammatory diseases, implicating HOBr in oxidative stress and cellular damage .

Fluorescent Probes for Detection:

Recent advancements have focused on developing fluorescent probes for the selective detection of this compound in biological systems. These probes enable real-time monitoring of HOBr levels within cells, facilitating research into its physiological roles and potential pathological implications . The development of these probes represents a significant step toward understanding the dynamics of reactive oxygen species in health and disease.

Case Studies

常见问题

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing hypobromous acid, and how do reaction conditions influence yield?

this compound is synthesized via the disproportionation of bromine in water: Br2+H2O⇄HOBr+HBr

Yield optimization requires precise control of pH (ideally 6–8) and temperature (20–25°C) to minimize decomposition into bromide (Br−) and bromate (BrO3−). Alternative methods include bromide oxidation with hydrogen peroxide (Br−+H2O2→HOBr+OH−), which avoids bromine gas handling. Real-time monitoring via UV-Vis spectroscopy or potentiometric titration ensures reaction progress .

Q. How are the physical and chemical properties of this compound experimentally determined?

Key properties include:

Q. What analytical techniques are recommended for quantifying this compound in aqueous solutions?

Common methods include:

- Iodometric titration : Measures HOBr via iodine liberation in acidic conditions.

- Spectrophotometry : Utilizes absorbance at 259 nm (molar extinction coefficient = 430 M−1cm−1).

- Electrochemical sensors : Amperometric detection with platinum electrodes. Interference from bromide/bromate requires pre-treatment (e.g., ion chromatography) for accurate quantification .

Advanced Research Questions

Q. How do researchers address the instability of this compound in kinetic and mechanistic studies?

Strategies include:

- Low-temperature experiments : Slows decomposition (e.g., 4°C storage).

- Buffered systems : Maintains pH 7–8 to stabilize HOBr.

- Rapid mixing techniques : Stopped-flow systems to capture short-lived intermediates.

- Stabilizing agents : Addition of organic buffers (e.g., phosphate) or chelators to inhibit metal-catalyzed degradation. Decomposition rates are modeled using pseudo-first-order kinetics under controlled conditions .

Q. What experimental designs are used to compare the antimicrobial efficacy of this compound with other hypohalous acids (e.g., HOCl, HOI)?

Controlled studies involve:

- Microbial viability assays : Time-kill curves against model pathogens (e.g., E. coli) at standardized concentrations (0.1–1.0 mM).

- pH normalization : Adjusting all acids to pH 7 for equitable comparison.

- Reactive oxygen species (ROS) quantification : Fluorometric probes (e.g., aminophenyl fluorescein) to correlate efficacy with oxidative stress. Results show HOBr exhibits comparable bactericidal activity to HOCl but with lower cytotoxicity toward mammalian cells .

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

Discrepancies in ΔHf∘ (formation enthalpy) and S∘ (entropy) values arise from:

- Measurement techniques : Calorimetry vs. computational models (e.g., DFT calculations).

- Sample purity : Trace Br2 or BrO3− contamination alters results. Researchers should cross-validate data using NIST Standard Reference Database 69 and replicate studies under inert atmospheres to minimize oxidation artifacts .

Q. What methodologies are employed to study the role of this compound in bromine redox cycling in environmental systems?

Approaches include:

- Field sampling : Coupled with LC-MS/MS to detect HOBr in marine aerosols.

- Kinetic modeling : Incorporates pH, salinity, and organic matter to predict HOBr lifetimes.

- Isotopic labeling : 81Br-tracing to map reaction pathways in bromine-rich environments. These studies reveal HOBr as a key intermediate in stratospheric ozone depletion and halogen-mediated organic degradation .

Q. Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound reaction kinetics with organic substrates?

- Non-linear regression : Fits time-resolved data to rate laws (e.g., second-order kinetics).

- Multivariate analysis : Identifies dominant factors (pH, temperature) using ANOVA.

- Error propagation models : Quantifies uncertainty in rate constants from spectroscopic measurements. Open-source tools like Kintek or COPASI facilitate dynamic simulation of complex reaction networks .

相似化合物的比较

Hypohalous Acids: HOBr vs. HOCl vs. HOI

Hypobromous acid belongs to the hypohalous acid family (HXO, X = Cl, Br, I). Key comparisons:

Key Differences :

- Stability : HOCl is more stable in solution; HOBr and HOI decompose rapidly via disproportionation or hydrolysis .

- Byproduct Toxicity: Brominated byproducts (e.g., bromoform) exhibit higher genotoxicity and cytotoxicity compared to chlorinated analogs .

Halogen Oxyanions: Bromate (BrO₃⁻) vs. Chlorate (ClO₃⁻)

Both bromate and chlorate are disinfection byproducts and strong oxidizers.

Table 2: Oxyanion Comparison

Key Insights :

- Microbial Reduction : BrO₃⁻ is reduced to HOBr by Shewanella oneidensis MR-1 via dimethylsulfoxide reductase (DmsEFAB), whereas ClO₃⁻ is reduced to HOCl by chlorite dismutase (Cld)-expressing bacteria .

Water Treatment

Atmospheric Chemistry

HOBr participates in ozone-depleting reactions in the stratosphere. Its solubility in sulfuric acid aerosols (Henry’s law coefficient: $10^4–10^7$ mol/L/atm) facilitates reactions producing Br₂O and Br₂, contributing to bromine explosion events .

属性

CAS 编号 |

13517-11-8 |

|---|---|

分子式 |

HBrO BrHO |

分子量 |

96.91 g/mol |

IUPAC 名称 |

hypobromous acid |

InChI |

InChI=1S/BrHO/c1-2/h2H |

InChI 键 |

CUILPNURFADTPE-UHFFFAOYSA-N |

SMILES |

OBr |

规范 SMILES |

OBr |

Key on ui other cas no. |

14380-62-2 15656-19-6 13517-11-8 |

同义词 |

HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。